Amide bond formation: beyond the dilemma between activation and racemisation
Chemical Communications Pub Date: 2021-06-10 DOI: 10.1039/D1CC01795K
Abstract
The development of methods for amide bond formation without recourse to typical condensation reagents has become an emerging research area and has been actively explored in the past quarter century. Inspired by the structure of vitamin B12, we have developed a metal-templated macrolactamisation that generates a new wave towards classical macrolactam synthesis. Further, distinct from the extensively used methods with condensation reagents or catalysts based on catalyst/reagent control our metal-catalysed methods based on substrate control can effectively address long-standing challenges such as racemisation in the field of peptide chemistry. In addition, the substrate-controlled strategy demonstrates the feasibility of “remote” peptide bond-forming reaction catalysed by a metal–ligand complex. Moreover, an originally designed hydrosilane/aminosilane system can avoid not only racemisation but also unnecessary waste production. This feature article documents our discovery and application of our original approaches in amide bond formation.
![Graphical abstract: Amide bond formation: beyond the dilemma between activation and racemisation](http://scimg.chem960.com/usr/1/D1CC01795K.jpg)
Recommended Literature
- [1] A new enzymatic enantioselective synthesis of dialkyl sulfoxides catalysed by monooxygenases
- [2] Construction of C–N and C–O bonds based on N-allenamide functionalization
- [3] Fast on-demand droplet fusion using transient cavitation bubbles†‡
- [4] Predominant anthropogenic sources and rates of atmospheric mercury accumulation in southern Ontario recorded by peat cores from three bogs: comparison with natural “background” values (past 8000 years)
- [5] Heteroepitaxial growth of platinumnanocrystals on AgClnanotubesvia galvanic replacement reaction†
- [6] Boron additive passivated carbonate electrolytes for stable cycling of 5 V lithium–metal batteries†
- [7] Synthetic paramontroseite VO2 with good aqueous lithium–ion battery performance†
- [8] Linear and star-shaped pyrazine-containing acene dicarboximides with high electron-affinity†
- [9] Fourteen-vertex homo- and heterobimetallic metallacarboranes
- [10] Asphaltenes yield curve measurements on a microfluidic platform
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 18746-72-0
-
CAS no.: 16478-52-7